An In-Depth Technical Guide to Pivampicillin Hydrochloride: Chemical Structure and Properties
An In-Depth Technical Guide to Pivampicillin Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivampicillin hydrochloride is a semi-synthetic, orally active prodrug of the broad-spectrum antibiotic ampicillin. As the hydrochloride salt of the pivaloyloxymethyl ester of ampicillin, it was designed to enhance the oral bioavailability of the parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antibacterial activity, and pharmacokinetic profile of pivampicillin hydrochloride. Detailed experimental protocols and structured data summaries are included to support research and development activities in the field of antibacterial drug discovery and formulation.
Chemical Structure and Identification
Pivampicillin hydrochloride is the hydrochloride salt of 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1] This esterification of ampicillin at the carboxyl group increases its lipophilicity, facilitating absorption from the gastrointestinal tract.[2] Following absorption, it is rapidly hydrolyzed by esterases in the body to release the active moiety, ampicillin, along with pivalic acid and formaldehyde.[3][4]
The chemical structure of Pivampicillin hydrochloride is depicted in the following diagram:
Caption: Chemical structure of Pivampicillin hydrochloride.
Table 1: Chemical Identification of Pivampicillin Hydrochloride
| Identifier | Value |
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride[1] |
| CAS Number | 26309-95-5 |
| Molecular Formula | C22H30ClN3O6S |
| Molecular Weight | 500.0 g/mol |
| Synonyms | Pivampicillin HCl, Pondocillin, Sanguicillin |
Physicochemical Properties
Pivampicillin hydrochloride is a white to off-white crystalline powder. Its physicochemical properties are crucial for its formulation and biopharmaceutical performance.
Table 2: Physicochemical Properties of Pivampicillin Hydrochloride
| Property | Value | Reference |
| Melting Point | 155-156 °C (with decomposition) | |
| pKa | ~7.0 | |
| Solubility | Water: Very solubleChloroform: Very solubleEthanol: Freely solublen-Propanol, tert-Butanol, Ethyl ether: Sparingly solubleDMSO: Soluble | |
| Stability | Relatively stable in acidic solutions; hydrolyzes slowly in neutral solutions. |
Antibacterial Activity
The antibacterial activity of pivampicillin is attributable to its active metabolite, ampicillin. Ampicillin is a broad-spectrum beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). The in vitro activity of pivampicillin is therefore represented by the Minimum Inhibitory Concentrations (MICs) of ampicillin.
Table 3: Minimum Inhibitory Concentration (MIC) Values for Ampicillin against Key Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 2 | |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.12 | |
| Haemophilus influenzae (beta-lactamase negative) | 0.5 | 1 | |
| Escherichia coli | 4 | 16 |
Note: MIC values can vary depending on the strain and testing methodology. The values presented are representative.
Pharmacokinetics
The primary advantage of pivampicillin over ampicillin is its improved pharmacokinetic profile following oral administration.
Table 4: Pharmacokinetic Parameters of Pivampicillin Hydrochloride in Humans (following a single oral dose equivalent to 250 mg ampicillin)
| Parameter | Value | Reference |
| Bioavailability | ~90% | |
| Peak Plasma Concentration (Cmax) | 6.8 µg/mL | |
| Time to Peak Concentration (Tmax) | 56 minutes | |
| Urinary Excretion (as ampicillin) | 67-73% |
Absorption
Pivampicillin is well-absorbed from the gastrointestinal tract. Its increased lipophilicity allows for greater permeation across the intestinal mucosa compared to ampicillin.
Distribution
Once absorbed and converted to ampicillin, the distribution is characteristic of ampicillin, with a volume of distribution slightly larger than the extracellular fluid volume.
Metabolism
Pivampicillin is rapidly and extensively hydrolyzed by esterases in the intestinal wall, blood, and other tissues to yield ampicillin, pivalic acid, and formaldehyde. The release of pivalic acid can lead to the formation of pivaloylcarnitine, which is excreted in the urine. Prolonged use of pivampicillin may lead to carnitine deficiency.
Caption: Metabolic pathway of Pivampicillin.
Excretion
The active metabolite, ampicillin, is primarily excreted unchanged in the urine. The pivalic acid moiety is excreted as pivaloylcarnitine.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is used to determine the MIC of ampicillin (the active form of pivampicillin) against bacterial isolates.
Caption: Workflow for MIC determination.
Protocol:
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Preparation of Antibiotic Solutions: Prepare a stock solution of ampicillin sodium salt in a suitable solvent (e.g., sterile distilled water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
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Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
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Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
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MIC Determination: Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Pharmacokinetic Study in Human Volunteers
A typical pharmacokinetic study to evaluate pivampicillin hydrochloride would involve the following steps:
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Study Design: A randomized, open-label, crossover study design is often employed. Healthy, fasting adult volunteers are recruited.
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Drug Administration: A single oral dose of pivampicillin hydrochloride (e.g., equivalent to 500 mg of ampicillin) is administered with a standardized volume of water.
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Blood Sampling: Blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
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Urine Collection: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen until analysis.
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Bioanalytical Method: The concentration of ampicillin in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
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Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and renal clearance.
Conclusion
Pivampicillin hydrochloride serves as an effective oral prodrug for ampicillin, offering improved bioavailability that leads to higher and more reliable plasma concentrations of the active antibiotic. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, antibacterial spectrum, and pharmacokinetic profile. The inclusion of experimental protocols aims to facilitate further research and development in the context of this important antibacterial agent. Understanding these core properties is essential for the optimal design of formulations and clinical application strategies for pivampicillin hydrochloride.
